2-((6-fluorobenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one
Description
Structural Features and Nomenclature
The compound 2-((6-fluorobenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one features a bicyclic framework comprising two benzothiazole moieties. The primary structure includes:
- A 6-fluorobenzo[d]thiazole unit linked via an amino group to a 5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one core.
- Molecular formula: $$ \text{C}{16}\text{H}{14}\text{F}\text{N}3\text{OS}2 $$ (calculated molecular weight: 363.43 g/mol).
- Key functional groups: Fluorine at position 6, dimethyl substituents at position 5, and a ketone at position 7.
The IUPAC name systematically describes its topology:
- The parent structure is benzo[d]thiazol-7(4H)-one.
- Substituents:
Table 1: Structural Summary
| Property | Description |
|---|---|
| Molecular Formula | $$ \text{C}{16}\text{H}{14}\text{F}\text{N}3\text{OS}2 $$ |
| Molecular Weight | 363.43 g/mol |
| Key Substituents | 6-Fluoro, 5,5-dimethyl, 7-keto |
| Heterocyclic System | Fused benzothiazole-dihydrobenzothiazolone |
Relevance in Medicinal Chemistry: Benzothiazole Derivatives in Drug Discovery
Benzothiazoles are privileged scaffolds in drug design due to their:
- Bioisosteric similarity to purines, enabling kinase and enzyme inhibition.
- Tunable electronic properties via halogenation, enhancing target binding.
The fluorinated variant discussed here exhibits enhanced pharmacological traits:
- Lipophilicity : The 6-fluoro group increases membrane permeability ($$ \log P \approx 2.8 $$), critical for blood-brain barrier penetration.
- Electron-withdrawing effects : Fluorine stabilizes charge-transfer interactions with biological targets, such as DNA topoisomerases or microbial enzymes.
Applications in Therapeutics
- Anticancer Activity : Fluorinated benzothiazoles inhibit tumor proliferation via interference with ATP-binding pockets in kinases. For example, analogues show IC$$_{50}$$ values < 5 nM against HCT-116 colon cancer cells.
- Antimicrobial Potential : Structural analogs like 2-bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-
Properties
IUPAC Name |
2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-5,5-dimethyl-4,6-dihydro-1,3-benzothiazol-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3OS2/c1-16(2)6-10-13(11(21)7-16)23-15(19-10)20-14-18-9-4-3-8(17)5-12(9)22-14/h3-5H,6-7H2,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VILRIMUBNZPENU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)NC3=NC4=C(S3)C=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((6-fluorobenzo[d]thiazol-2-yl)amino)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one is a novel benzothiazole derivative that has garnered attention for its potential biological activities, particularly in the realms of anticancer and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a fluorobenzothiazole moiety linked to a dimethyl-dihydrobenzothiazolone framework, which is crucial for its biological interactions.
Anticancer Activity
Recent studies have highlighted the potential of benzothiazole derivatives in inhibiting cancer cell proliferation. The compound has been evaluated against various cancer cell lines, including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer).
Key Findings:
- Cell Proliferation Inhibition : The compound significantly inhibited the proliferation of A431 and A549 cells in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values were determined to be approximately 2 μM for A431 and 4 μM for A549 cells.
- Mechanism of Action : Flow cytometry analysis indicated that the compound induces apoptosis in cancer cells, characterized by increased Annexin V staining and DNA fragmentation.
- Pathway Inhibition : Western blot analysis revealed that the compound effectively inhibits the AKT and ERK signaling pathways, which are critical for cancer cell survival and proliferation .
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has shown promising anti-inflammatory effects.
Key Findings:
- Cytokine Production : The compound reduced the production of pro-inflammatory cytokines such as IL-6 and TNF-α in RAW264.7 macrophages, suggesting its potential as an anti-inflammatory agent .
- Cell Migration Inhibition : Scratch wound healing assays demonstrated that treatment with this compound significantly decreased the migratory capacity of inflammatory cells, further supporting its anti-inflammatory potential .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of benzothiazole derivatives.
| Modification | Observed Effect |
|---|---|
| Fluoro substitution on benzothiazole | Enhanced anticancer activity |
| Dimethyl substitution on dihydrobenzothiazolone | Increased stability and bioavailability |
| Amino group positioning | Critical for receptor binding and activity |
Case Studies
- Study on Cancer Cell Lines : In a recent study published in Pharmaceutical Chemistry, researchers synthesized several benzothiazole derivatives, including our compound of interest. They reported significant inhibition of cell growth in both A431 and A549 lines, with apoptosis confirmed through flow cytometry .
- Inflammation Model : Another study investigated the anti-inflammatory effects using a mouse model where compounds were administered prior to inducing inflammation. Results indicated a marked reduction in inflammatory markers compared to controls .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Comparison with Non-Fluorinated Analogs
Compound: 2-Amino-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one (3m)
- Key Differences: Lacks the 6-fluorobenzo[d]thiazol-2-yl amino group.
- Spectroscopic Data :
Comparison with Phenolic Hydrazineyl Derivatives
Compounds : 2-(2-Arylidenehydrazineyl)-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-ones (3a–d)
- Key Differences: Feature phenolic or methoxybenzylidene hydrazineyl groups instead of the fluorobenzo[d]thiazol-2-yl amino group.
- Properties: Antioxidant activity observed due to phenolic hydroxyl groups . Lower thermal stability (melting points: 166–191°C) compared to fluorinated analogs .
- Implications : The target compound may lack antioxidant properties but could exhibit improved metabolic stability due to fluorine substitution.
Comparison with Oxazole Analogs
Compounds: 2-(Substituted-anilino)-5,5-dimethyl-5,6-dihydro-1,3-benzoxazol-7(4H)-ones (4d–f)
- Key Differences : Oxygen replaces sulfur in the oxazole ring.
- Spectroscopic Data :
Comparison with Brominated Derivatives
Compound : 2-(6-Bromobenzo[d]thiazol-2-yl)-5,5-dimethylthiazol-4(5H)-one
- Key Differences : Bromine replaces fluorine; thiazol-4(5H)-one instead of dihydrothiazol-7(4H)-one.
- Structural Insights :
- Implications : Fluorine’s smaller size and higher electronegativity may improve target selectivity and reduce off-target interactions.
Data Tables
Table 1: Structural and Spectroscopic Comparison
Table 2: Physicochemical Properties
Preparation Methods
Cyclization of 2-Fluoro-4-nitroaniline
A common route to 2-aminobenzothiazoles involves cyclizing substituted anilines with thiocyanate derivatives. For 6-fluorobenzo[d]thiazol-2-amine, 2-fluoro-4-nitroaniline is treated with ammonium thiocyanate and bromine in acetic acid, followed by nitro group reduction.
Procedure :
Alternative Fluorination via Halogen Exchange
A patent describes fluorination of chlorinated precursors using potassium fluoride (KF) and 18-crown-6 in DMF at 120°C. Applying this to 6-chlorobenzo[d]thiazol-2-amine:
Procedure :
- Mix 6-chlorobenzo[d]thiazol-2-amine (10 mmol), KF (15 mmol), and 18-crown-6 (1 mmol) in DMF.
- Heat at 120°C for 24 hours.
- Isolate via column chromatography (hexane/ethyl acetate).
Synthesis of Intermediate B: 2-Amino-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one
Cyclocondensation of 5,5-Dimethylcyclohexane-1,3-dione
The dihydrobenzothiazolone core is synthesized via cyclocondensation of 5,5-dimethylcyclohexane-1,3-dione with thiourea in acidic conditions:
Procedure :
Introduction of the 2-Amino Group
Amination at position 2 is achieved via Hofmann degradation of a 2-carboxamide precursor:
- Treat 5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one (10 mmol) with chlorosulfonic acid to form the sulfonamide.
- React with sodium hypochlorite (NaOCl) to yield the amine.
Coupling Strategies for the Target Compound
Buchwald-Hartwig Amination
Palladium-catalyzed coupling of Intermediate A and B using Pd(OAc)₂/Xantphos:
Procedure :
Nucleophilic Aromatic Substitution
Direct displacement of a nitro group by the amine:
- React 2-nitro-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one (1 mmol) with 6-fluorobenzo[d]thiazol-2-amine (1.5 mmol) in DMSO at 100°C for 24 hours.
Optimization and Challenges
Fluorination Regioselectivity
Fluorination at position 6 requires careful control to avoid isomerization. Using KF/18-crown-6 in DMF minimizes side products compared to harsher fluorinating agents.
Coupling Efficiency
Buchwald-Hartwig amination offers higher yields than nucleophilic substitution but requires stringent anhydrous conditions. Catalyst loading (5 mol% Pd) balances cost and efficiency.
Data Tables
Table 1: Comparison of Fluorination Methods
| Method | Starting Material | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Halogen Exchange | 6-Chloro derivative | KF, 18-crown-6, DMF | 65–70 | |
| Cyclization with NH₄SCN | 2-Fluoro-4-nitroaniline | HBr, AcOH | 68–72 |
Table 2: Coupling Reaction Yields
| Method | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Buchwald-Hartwig | Pd(OAc)₂/Xantphos | Toluene | 110 | 55–60 |
| Nucleophilic Substitution | None | DMSO | 100 | 50–55 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
